(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
Description
(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a benzyloxycarbonyl group, a hydroxyl group, and a pyrrolidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-7-14(11(10)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVPQILKAQMLKV-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a benzyloxycarbonyl group. This can be achieved through the reaction of pyrrolidine-2-carboxylic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The hydroxyl group can be introduced through a subsequent hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a leaving group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Agents
Research indicates that compounds similar to (2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid can serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are crucial in the treatment of HIV, as they inhibit the reverse transcriptase enzyme necessary for viral replication. The structural features of this compound allow for effective binding to the active site of the enzyme, potentially leading to the development of new antiviral therapies .
1.2 Potential Use in Cancer Therapy
The compound's ability to interact with specific biological targets suggests its potential role in cancer treatment. Studies have shown that derivatives of pyrrolidine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The benzyloxycarbonyl group may enhance the compound's bioavailability and efficacy.
Synthetic Organic Chemistry Applications
2.1 Building Block for Complex Molecules
This compound serves as an important building block in synthetic organic chemistry. Its unique functional groups allow chemists to construct more complex molecules through various reactions such as amide coupling and esterification. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
2.2 Chiral Synthesis
The chiral nature of this compound is significant in asymmetric synthesis, where it can be used to produce other chiral compounds with high enantiomeric purity. The stereochemistry of this compound is particularly advantageous for creating enantiomerically enriched products that are often required in drug development .
Biochemical Applications
3.1 Enzyme Inhibition Studies
This compound has been utilized in studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors. Its ability to mimic natural substrates allows researchers to investigate interactions with various enzymes, providing insights into their catalytic mechanisms and potential pathways for drug design .
3.2 Drug Formulation Development
In vivo formulation studies highlight the importance of this compound in developing drug delivery systems. Its solubility and stability profiles make it a candidate for formulation into various dosage forms, enhancing the therapeutic efficacy of drugs when combined with this compound .
Case Studies
Mechanism of Action
The mechanism of action of (2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The benzyloxycarbonyl group serves as a protecting group, which can be removed under specific conditions to yield the active molecule.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
- (2S,3S)-1-[(methoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
- (2S,3S)-1-[(ethoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
Uniqueness
(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis, offering stability under various reaction conditions and ease of removal when necessary.
Biological Activity
(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid, also known by its CAS number 62182-54-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₅N₁O₅
- Molecular Weight : 265.26 g/mol
- Density : 1.416 g/cm³ (predicted)
- Boiling Point : 486.9 °C (predicted) .
Research indicates that this compound may exhibit several biological activities, particularly in the realm of enzyme inhibition and modulation of cellular pathways:
- Histone Deacetylase Inhibition : The compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression and have implications in cancer therapy. In vitro studies suggest that it exhibits promising HDAC inhibitory activity, potentially leading to enhanced anti-cancer effects .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial for the treatment of HIV. The structural characteristics allow for favorable interactions with viral proteins, inhibiting their function .
Biological Activity Data Table
The following table summarizes key findings related to the biological activities of this compound:
Case Study 1: HDAC Inhibition
In a study focusing on novel HDAC inhibitors, this compound was synthesized and evaluated for its potency against various HDAC isoforms. The results demonstrated significant growth inhibition in cancer cell lines, suggesting its potential as an anti-cancer agent.
Case Study 2: Antiviral Properties
Another investigation assessed the antiviral properties of this compound as part of a broader screening for NNRTIs. The findings indicated that certain analogs exhibited strong binding affinity to the reverse transcriptase enzyme, highlighting their potential utility in HIV treatment protocols.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for (2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves stereoselective hydroxylation and protection of the pyrrolidine scaffold. For example, benzyloxycarbonyl (Cbz) groups are introduced via carbamate formation using benzyl chloroformate under basic conditions (e.g., NaHCO₃). The (2S,3S) stereochemistry is controlled through chiral auxiliaries or enzymatic resolution, as seen in related pyrrolidine derivatives . Purification via HPLC (≥97% purity) ensures enantiomeric excess, with characterization by ¹H/¹³C NMR and mass spectrometry .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in a desiccator at –20°C to prevent hygroscopic degradation. Avoid prolonged exposure to light, heat, or moisture, which may hydrolyze the Cbz group. Use anhydrous solvents (e.g., DMF or DCM) for reactions. Safety protocols include wearing nitrile gloves and working in a fume hood to mitigate inhalation risks .
Q. What analytical techniques validate the compound’s purity and stereochemistry?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity.
- NMR : ¹H NMR (DMSO-d₆) identifies hydroxyl protons (~5.0 ppm) and Cbz aromatic signals (~7.3 ppm).
- X-ray Crystallography : Resolves stereochemical ambiguity by analyzing crystal packing and hydrogen-bonding networks, as demonstrated in related proline derivatives .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments be resolved?
- Methodological Answer : Discrepancies between computational (DFT) predictions and experimental data require cross-validation. For example, X-ray crystallography provides definitive proof of configuration, while NOESY NMR reveals spatial correlations between the Cbz group and hydroxyl proton . Circular dichroism (CD) spectra can further distinguish enantiomers in solution .
Q. What is the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat at 40°C for 48 hours in DMSO; monitor decomposition via TLC.
- pH Stability : Incubate in buffers (pH 2–12) and analyze by LC-MS. The Cbz group is labile under strongly acidic/basic conditions, releasing CO₂ and benzyl alcohol .
Q. How does this compound interact with biological targets, such as viral proteases?
- Methodological Answer : The pyrrolidine core mimics peptide bonds, making it a potential inhibitor of proteases like SARS-CoV-2 3CLpro. Docking studies (AutoDock Vina) predict binding affinity to the active site, while surface plasmon resonance (SPR) quantifies dissociation constants (Kd) .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
